An In-depth Technical Guide to 2-(2-Iodoethyl)isoindoline-1,3-dione (CAS 40149-83-5)
An In-depth Technical Guide to 2-(2-Iodoethyl)isoindoline-1,3-dione (CAS 40149-83-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-iodoethyl)isoindoline-1,3-dione, a key synthetic intermediate in pharmaceutical and organic chemistry. The document delves into the compound's physicochemical properties, provides a detailed and validated synthetic protocol, explores its reactivity with a focus on its role as an alkylating agent, and discusses its significant applications, particularly in the synthesis of primary amines via the Gabriel synthesis. This guide is intended to be a valuable resource for scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile reagent.
Introduction: The Phthalimide Core in Drug Discovery
The isoindoline-1,3-dione, or phthalimide, scaffold is a privileged structure in medicinal chemistry.[1] Its rigid, bicyclic framework and the synthetic tractability of the imide nitrogen have made it a cornerstone in the development of a wide array of therapeutic agents.[2] Notable drugs containing the isoindoline-1,3-dione core include thalidomide and its analogs, such as lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[1] The biological activity of phthalimide derivatives is diverse, with demonstrated analgesic, anti-inflammatory, anticonvulsant, and antitumor properties.[3][4]
2-(2-Iodoethyl)isoindoline-1,3-dione (CAS 40149-83-5) is a crucial derivative that functions as a masked form of 2-aminoethylamine. The presence of a terminal iodine atom makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a protected aminoethyl group into a target molecule. This guide will provide an in-depth exploration of its synthesis, properties, and applications, with a focus on empowering researchers to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective use in synthesis and for the characterization of its reaction products.
Physicochemical Properties
The key physicochemical properties of 2-(2-iodoethyl)isoindoline-1,3-dione are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40149-83-5 | [5] |
| Molecular Formula | C₁₀H₈INO₂ | [5] |
| Molecular Weight | 301.08 g/mol | [5] |
| Appearance | White solid | [6] |
| Storage | Keep in a dark place, inert atmosphere, room temperature. | [5] |
Spectroscopic Data (Predicted and Correlated)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, typically in the range of 7.7-7.9 ppm. The two methylene groups of the ethyl chain will appear as two triplets. The triplet adjacent to the nitrogen will be downfield due to the deshielding effect of the imide group, while the triplet adjacent to the iodine atom will also be downfield.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the phthalimide group around 168 ppm. The aromatic carbons will resonate in the region of 123-134 ppm. The methylene carbons of the ethyl chain will also be observable, with the carbon attached to the nitrogen being more deshielded than the carbon attached to the iodine.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl groups of the imide functionality, typically appearing around 1770 cm⁻¹ and 1700 cm⁻¹.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 301. Fragmentation patterns will likely involve the loss of iodine and cleavage of the ethyl chain.
Synthesis of 2-(2-Iodoethyl)isoindoline-1,3-dione
The most common and efficient synthesis of 2-(2-iodoethyl)isoindoline-1,3-dione involves the iodination of its precursor, N-(2-hydroxyethyl)phthalimide. The following protocol is based on a reliable, published procedure.[8]
Synthetic Scheme
Caption: Iodination of N-(2-hydroxyethyl)phthalimide.
Experimental Protocol
Materials:
-
N-(2-Hydroxyethyl)phthalimide (CAS: 3891-07-4)
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-(2-hydroxyethyl)phthalimide (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane.
-
Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the complete addition of iodine, allow the reaction mixture to warm to room temperature and stir for 4-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(2-iodoethyl)isoindoline-1,3-dione as a white solid.
Self-Validation: The purity of the synthesized product should be confirmed by melting point analysis and spectroscopic techniques (¹H NMR, ¹³C NMR, and IR spectroscopy). The obtained spectra should be consistent with the predicted data.
Reactivity and Mechanistic Insights
The primary utility of 2-(2-iodoethyl)isoindoline-1,3-dione lies in its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the iodine is electron-deficient and susceptible to attack by a wide range of nucleophiles.
The Gabriel Synthesis of Primary Amines
A cornerstone application of 2-(2-iodoethyl)isoindoline-1,3-dione is in the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides.[9] This method circumvents the over-alkylation issue often encountered with the direct alkylation of ammonia.[10]
Caption: Gabriel synthesis workflow.
In this workflow, a nucleophile (Nu⁻) displaces the iodide from 2-(2-iodoethyl)isoindoline-1,3-dione in an Sₙ2 reaction to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), liberates the desired primary amine.[11]
Other Nucleophilic Substitution Reactions
Beyond its use in the Gabriel synthesis, 2-(2-iodoethyl)isoindoline-1,3-dione can react with a variety of other nucleophiles, including:
-
Alkoxides and Phenoxides: To form ethers.
-
Thiolates: To form thioethers.
-
Cyanide: To introduce a nitrile group, which can be further elaborated.
-
Azides: To form azides, which can be reduced to amines or used in click chemistry.
Applications in Drug Development
The ability to introduce a protected primary aminoethyl group makes 2-(2-iodoethyl)isoindoline-1,3-dione a valuable building block in the synthesis of complex pharmaceutical targets. The phthalimide group serves as a stable protecting group for the primary amine, which can be deprotected under mild conditions at a later stage of the synthesis. This strategy is particularly useful in multi-step syntheses where the presence of a free primary amine would be incompatible with the reaction conditions.
The isoindoline-1,3-dione moiety itself is a known pharmacophore, and its derivatives have been investigated for a range of biological activities, including as inhibitors of acetylcholinesterase and butyrylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[12][13]
Safety and Handling
2-(2-Iodoethyl)isoindoline-1,3-dione is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(2-Iodoethyl)isoindoline-1,3-dione is a versatile and valuable reagent for organic and medicinal chemists. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for the introduction of a protected aminoethyl functionality. Its pivotal role in the Gabriel synthesis and its broader applications as an alkylating agent underscore its importance in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceutically active molecules. This guide provides the necessary technical information and practical protocols to enable researchers to confidently and effectively utilize this important synthetic intermediate.
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